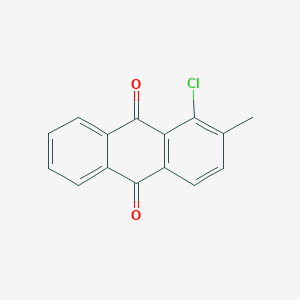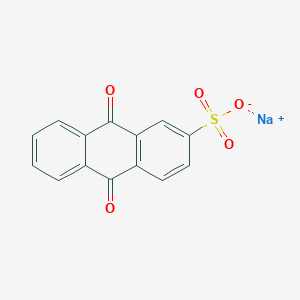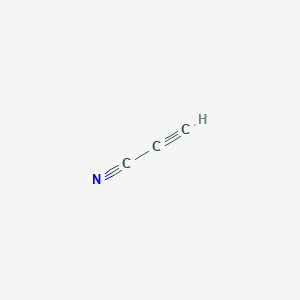
4,4'-Dichlorodiphenylmethane
Descripción general
Descripción
Synthesis Analysis The synthesis of diphenylmethane derivatives, including 2,2′-dichlorodiphenylmethane, has been extensively studied. For instance, the synthesis of various halogenated diphenylmethanes, such as 2,2′-dibromodiphenylmethane and 2,2′-diiododiphenylmethane, has been reported, highlighting methodologies that may be relevant to synthesizing 4,4'-Dichlorodiphenylmethane (Bickelhaupt et al., 1976).
Molecular Structure Analysis The molecular structure of diphenylmethane derivatives, including those with halogen substituents, can be complex and influential on their chemical behavior. For example, the structure of 4,4′-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)diphenylmethane derivatives was elucidated using X-ray analysis, offering insights into the molecular conformation of halogenated diphenylmethanes (Pitucha et al., 2009).
Chemical Reactions and Properties The chemical behavior of diphenylmethane derivatives under various conditions has been a subject of research. For instance, the reaction of aryldiazomethanes with chloranil in the presence of diphenylmethane derivatives has been studied, providing insights into the reactivity of such compounds (Oshima & Nagai, 1980).
Physical Properties Analysis The physical properties of diphenylmethane derivatives, such as solubility and thermal stability, have been characterized in various studies. For example, the synthesis and characterization of aromatic polyimides derived from 4,4′-diaminodiphenylmethane highlight the impact of molecular structure on physical properties (Chang et al., 2015).
Chemical Properties Analysis The chemical properties of diphenylmethane derivatives, including reactivity and potential applications, have been explored in depth. Research into the synthesis and properties of benzoxazine monomers based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane, for instance, has provided valuable information on the chemical versatility and potential utility of these compounds (Petrakova et al., 2020).
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Benzoxazine Monomers and Polymers
- Summary of Application: 4,4’-Dichlorodiphenylmethane is used in the synthesis of benzoxazine monomers and polymers. The resulting benzoxazine monomers were thermally cured for 2 h at 180 °C, 4 h at 200 °C, 2 h at 220 °C .
- Methods of Application: The benzoxazine monomer based on 4,4’-Dichlorodiphenylmethane was obtained in toluene and mixture toluene/isopropanol . The synthesized monomers can be used as thermo- and fire-resistant binders for polymer composite materials, as well as hardeners for epoxy resins .
- Results or Outcomes: The synthesized monomers have better fire resistance. A comparison between the rheological, thermal and fire-resistant properties of the benzoxazines based on 4,4’-Dichlorodiphenylmethane and, for reference, 4,4′-diaminodimethylmethane was made .
2. Synthesis of 3,3′-Dichloro-4,4′-Diaminodiphenyl Methane (MOCA) Over HY Zeolites
- Summary of Application: 4,4’-Dichlorodiphenylmethane is used in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde .
- Methods of Application: The synthesis was carried out over HY zeolites in a fixed bed continuous flow reactor, under the conditions of the catalyst bed volume = 20 mL (8.14 g), n (o-chloroaniline): n (HCHO) = 4: 1, LHSV = 3.5 h−1, 0.5 MPa and 443 K .
- Results or Outcomes: HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively . The acidity and surface area of spent HY could be well recovered after burning off the deposited by-products .
3. Interpretation of the Mechanism of MOCA Synthesis
- Summary of Application: 4,4’-Dichlorodiphenylmethane is used in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde .
- Methods of Application: The synthesis was carried out over zeolites HY, Hβ and HZSM-5 in an autoclave . HY demonstrated better performance than others .
- Results or Outcomes: Kinetic behaviors of MOCA synthesis over HY were further investigated . Under certain conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .
4. Synthesis of Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane
- Summary of Application: 4,4’-Dichlorodiphenylmethane is used in the synthesis of benzoxazine monomers and polymers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane .
- Methods of Application: The benzoxazine monomer was obtained in toluene and mixture toluene/isopropanol . The synthesized monomers can be used as thermo- and fire-resistant binders for polymer composite materials, as well as hardeners for epoxy resins .
- Results or Outcomes: The synthesized monomers require more severe conditions for polymerization but have better fire resistance . A comparison between the rheological, thermal and fire-resistant properties of the benzoxazines based on 3,3′-dichloro-4,4′-diaminodiphenylmethane and, for reference, 4,4′-diaminodimethylmethane was made .
5. Interpretation of the Mechanism of MOCA Synthesis
- Summary of Application: 4,4’-Dichlorodiphenylmethane is used in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde .
- Methods of Application: The synthesis was carried out over zeolites HY, Hβ and HZSM-5 in an autoclave . HY demonstrated better performance than others .
- Results or Outcomes: Kinetic behaviors of MOCA synthesis over HY were further investigated . Under certain conditions, HCHO conversion and MOCA selectivity steadily fluctuated at high levels of 90–92% and 75–77% during 16 h, respectively .
6. Selective Preparation of 4,4’-Dichlorodiphenylmethane
- Summary of Application: The liquid phase chlorination of diphenylmethane (DPM) to 4,4’-Dichlorodiphenylmethane is investigated at 333 K, under atmospheric pressure over a number of zeolite catalysts using sulfuryl chloride (SO2Cl2) as the chlorinating agent .
- Methods of Application: The chlorination was carried out in a liquid phase at 333 K, under atmospheric pressure over a number of zeolite catalysts .
- Results or Outcomes: The study provides a convenient route for the selective preparation of 4,4’-Dichlorodiphenylmethane .
Safety And Hazards
Propiedades
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSWLJZAKVBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059239 | |
| Record name | Bis(4-chlorophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dichlorodiphenylmethane | |
CAS RN |
101-76-8, 25249-39-2 | |
| Record name | 4,4′-Dichlorodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichlorodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(chlorophenyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025249392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dichlorodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-methylenebis[4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(4-chlorophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebis[4-chlorobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLORODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT223M491B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)







